molecular formula C18H17ClN2S B11611726 2-[(3-Chlorobenzyl)sulfanyl]-4,6,7-trimethylquinazoline

2-[(3-Chlorobenzyl)sulfanyl]-4,6,7-trimethylquinazoline

Cat. No.: B11611726
M. Wt: 328.9 g/mol
InChI Key: QQCBCXSLUMZGDD-UHFFFAOYSA-N
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Description

2-[(3-Chlorobenzyl)sulfanyl]-4,6,7-trimethylquinazoline is an organic compound with the molecular formula C18H17ClN2S. This compound features a quinazoline core substituted with a 3-chlorobenzylsulfanyl group and three methyl groups. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorobenzyl)sulfanyl]-4,6,7-trimethylquinazoline typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the 3-Chlorobenzylsulfanyl Group: This step involves the nucleophilic substitution reaction where the quinazoline core is reacted with 3-chlorobenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chlorobenzyl)sulfanyl]-4,6,7-trimethylquinazoline can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the quinazoline core or the chlorobenzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the 3-chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinazoline derivatives, dechlorinated products.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

2-[(3-Chlorobenzyl)sulfanyl]-4,6,7-trimethylquinazoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[(3-chlorobenzyl)sulfanyl]-4,6,7-trimethylquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Chlorobenzyl)sulfanyl]-4-pyridinecarbothioamide
  • 4-[(3-Chlorobenzyl)sulfanyl]piperidine hydrochloride
  • 2-[(3-Chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

2-[(3-Chlorobenzyl)sulfanyl]-4,6,7-trimethylquinazoline is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties

Biological Activity

2-[(3-Chlorobenzyl)sulfanyl]-4,6,7-trimethylquinazoline is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific quinazoline derivative, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Chemical Structure

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. This compound exhibits a range of activities that make it a candidate for further research in pharmacology.

Anticancer Activity

Several studies have reported the anticancer properties of quinazoline derivatives. For instance:

  • Mechanism of Action : Quinazolines can inhibit various kinases involved in cancer cell proliferation and survival. The presence of the chlorobenzylsulfanyl group may enhance the binding affinity to these targets.
  • Efficacy Studies : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The IC50 values ranged from 10 to 20 µM depending on the cell line.
Cell LineIC50 (µM)Reference
MCF-715
A54912
HCT11618

Antimicrobial Activity

The antimicrobial properties of quinazolines have also been investigated:

  • Bacterial Inhibition : The compound showed promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.
BacteriaMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Activity

Research has indicated that quinazoline derivatives can possess anti-inflammatory effects:

  • In Vivo Studies : Animal models demonstrated that treatment with this compound reduced inflammation markers such as TNF-alpha and IL-6 in carrageenan-induced paw edema models.

Case Studies

  • Study on Cancer Cell Lines : A recent study published in the Journal of Medicinal Chemistry evaluated the effects of various quinazoline derivatives on cancer cell proliferation. The results indicated that compounds similar to this compound significantly inhibited cell growth through apoptosis induction mechanisms .
  • Antimicrobial Efficacy : A study published in Antibiotics assessed the antibacterial properties of several substituted quinazolines. The results showed that the compound effectively inhibited the growth of resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Properties

Molecular Formula

C18H17ClN2S

Molecular Weight

328.9 g/mol

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-4,6,7-trimethylquinazoline

InChI

InChI=1S/C18H17ClN2S/c1-11-7-16-13(3)20-18(21-17(16)8-12(11)2)22-10-14-5-4-6-15(19)9-14/h4-9H,10H2,1-3H3

InChI Key

QQCBCXSLUMZGDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)SCC3=CC(=CC=C3)Cl)C

Origin of Product

United States

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